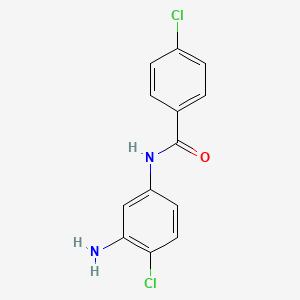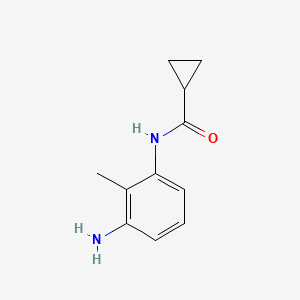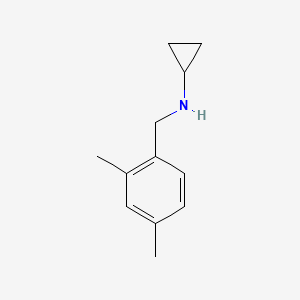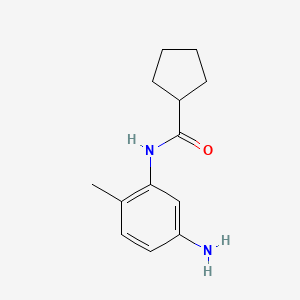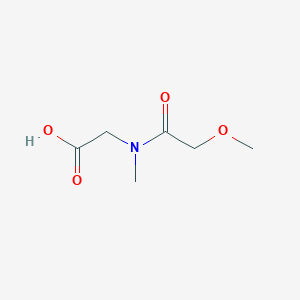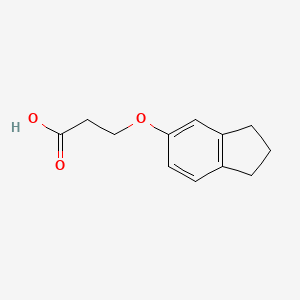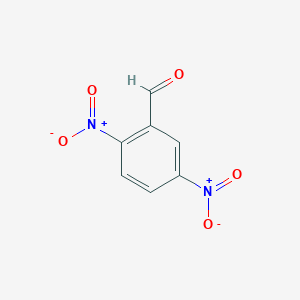
2,5-Dinitrobenzaldehyde
Overview
Description
“2,5-Dinitrobenzaldehyde” is a chemical compound with the molecular formula C7H4N2O5 . It has an average mass of 196.117 Da and a monoisotopic mass of 196.012024 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two nitro groups (-NO2) and one aldehyde group (-CHO) attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 366.2±32.0 °C (Predicted) and a density of 1.571±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Precursor Applications : 2,5-Dinitrobenzaldehyde serves as a valuable synthetic precursor in organic chemistry. A study by Martin et al. (2019) highlights its use and the misidentification of its isomers in synthesis processes (Martin, Mercado, & Mayer, 2019).
- Reactivity with Alkali : Forbes and Gregory (1968) investigated the reaction of this compound with dilute sodium hydroxide, leading to the formation of 2-nitro-4-nitrosophenol and formic acid, suggesting its potential in chemical transformations (Forbes & Gregory, 1968).
Calorimetric and Thermal Studies
- Thermal Properties Analysis : Wang et al. (2005) conducted a calorimetric study and thermal analysis of crystalline this compound, providing essential data on its heat capacity, melting point, and thermal stability (Wang et al., 2005).
Photolysis and Environmental Interactions
- Photolysis in Seawater : Prak et al. (2013) explored the photolysis of this compound in seawater, analyzing how environmental factors like pH, temperature, and salinity affect its degradation rates (Prak et al., 2013).
- Photolytic Transformation : A related study by Prak et al. (2012) investigated the photolytic transformation of this compound in various water types, providing insights into its environmental behavior (Prak et al., 2012).
Chemical Reactions and Synthesis
- Mechanistic Studies : Macháček et al. (1994) studied the reaction kinetics and mechanism of this compound with hydroxide ion, contributing to a better understanding of its chemical behavior (Macháček, Manová, Sedlák, & Štěrba, 1994).
Salting-Out Behavior
- Solubility and Ionic Strength : Prak and O’Sullivan (2011) assessed the salting-out behavior of this compound from solubility values in water and seawater, providing important solubility data relevant to environmental and chemical engineering contexts (Prak & O’Sullivan, 2011).
Biochemical Analysis
Biochemical Properties
2,5-Dinitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as an inhibitor for certain enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and affecting cellular metabolism . The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can induce oxidative stress by generating reactive oxygen species (ROS), which can activate cell signaling pathways related to stress responses . This compound can also influence gene expression by modulating transcription factors involved in oxidative stress and inflammation. At higher concentrations, this compound can cause cellular damage, leading to apoptosis or necrosis due to excessive ROS production and subsequent oxidative damage to cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules, particularly proteins and nucleic acids. It can form adducts with thiol groups in proteins, leading to enzyme inhibition or activation . Additionally, this compound can interact with DNA, causing mutations or strand breaks, which can affect gene expression and cellular function. The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as ROS can damage various cellular components, including lipids, proteins, and DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions . The temporal effects are also influenced by the compound’s concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and activate protective cellular responses . At higher doses, it can cause significant toxicity, leading to tissue damage and organ dysfunction. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as an oxidative stress inducer . It can interact with enzymes involved in the detoxification of ROS, such as superoxide dismutase and catalase, affecting their activity and altering the cellular redox state . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . The compound can also localize to the nucleus, where it can interact with DNA and affect gene expression . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and function .
Properties
IUPAC Name |
2,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDLKFHFLTMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597693 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198424-70-2 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
